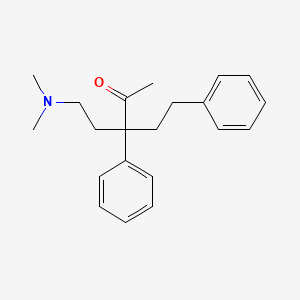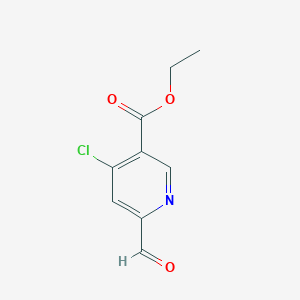
1H-2-Benzopyran-1-one, 3,4-dihydro-3-(3-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2-Benzopyran-1-one, 3,4-dihydro-3-(3-methoxyphenyl)- is an organic compound belonging to the class of dihydroisocoumarins This compound is characterized by a benzopyranone core structure with a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-2-Benzopyran-1-one, 3,4-dihydro-3-(3-methoxyphenyl)- can be synthesized through several methods. One common approach involves the cyclization of appropriate phenolic precursors with ketoesters under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction temperature is maintained between 80°C to 120°C.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1H-2-Benzopyran-1-one, 3,4-dihydro-3-(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of Lewis acids like aluminum chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at 25°C and atmospheric pressure.
Substitution: Aluminum chloride in dichloromethane at 0°C to 25°C.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyranones depending on the electrophile used.
Scientific Research Applications
1H-2-Benzopyran-1-one, 3,4-dihydro-3-(3-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-1-one, 3,4-dihydro-3-(3-methoxyphenyl)- involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
- 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-
- 1H-2-Benzopyran-1-one, 3,4-dihydro-6-hydroxy-8-methoxy-3-methyl-
Comparison: 1H-2-Benzopyran-1-one, 3,4-dihydro-3-(3-methoxyphenyl)- is unique due to its specific methoxyphenyl substituent, which imparts distinct chemical and biological properties. Compared to other dihydroisocoumarins, this compound may exhibit different reactivity patterns and biological activities, making it a valuable molecule for targeted research and applications.
Properties
CAS No. |
81428-86-6 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C16H14O3/c1-18-13-7-4-6-12(9-13)15-10-11-5-2-3-8-14(11)16(17)19-15/h2-9,15H,10H2,1H3 |
InChI Key |
LSDOXZVQSCOELV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


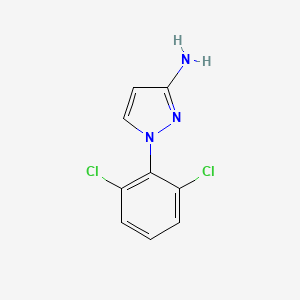
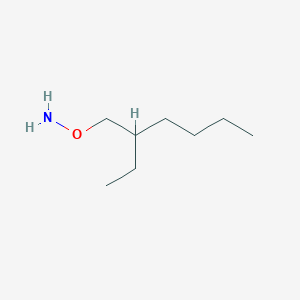

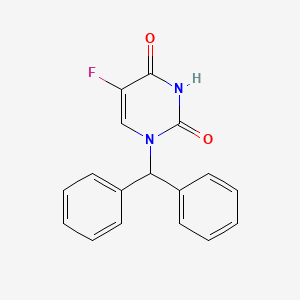
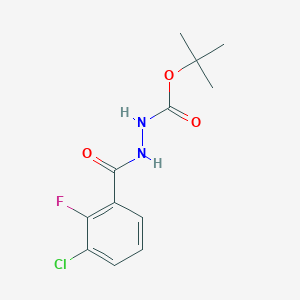

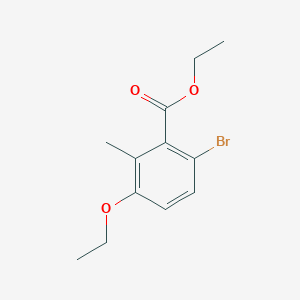
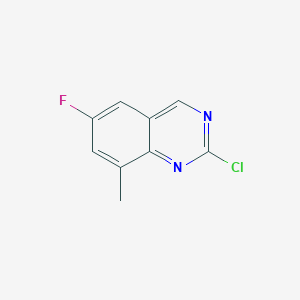
![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)

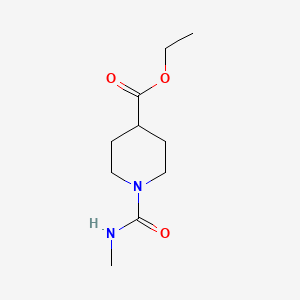
![[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-](/img/structure/B13987653.png)
